molecular formula C17H15F2N3O3 B10889779 [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-19-7

[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No.: B10889779
CAS No.: 937607-19-7
M. Wt: 347.32 g/mol
InChI Key: FCFZFKKOGAYFJO-UHFFFAOYSA-N
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Description

[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and a difluoromethyl group, which can enhance the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

The pyrazolo[3,4-b]pyridine core is known for its biological activity, and the presence of the difluoromethyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The pyrazolo[3,4-b]pyridine core can bind to various receptors and enzymes, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

What sets [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid apart is the presence of the difluoromethyl group, which can significantly enhance the compound’s stability and bioavailability compared to its analogs. This makes it a more attractive candidate for pharmaceutical and industrial applications .

Properties

CAS No.

937607-19-7

Molecular Formula

C17H15F2N3O3

Molecular Weight

347.32 g/mol

IUPAC Name

2-[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid

InChI

InChI=1S/C17H15F2N3O3/c1-9-15-11(16(18)19)7-12(10-5-3-4-6-13(10)25-2)20-17(15)22(21-9)8-14(23)24/h3-7,16H,8H2,1-2H3,(H,23,24)

InChI Key

FCFZFKKOGAYFJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)CC(=O)O

Origin of Product

United States

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